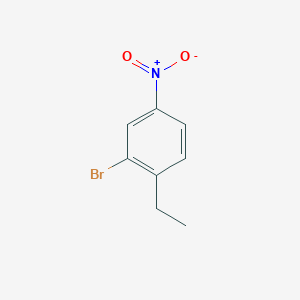

2-Bromo-1-ethyl-4-nitrobenzene

描述

Position within the Family of Halogenated Nitroaromatic Compounds

2-Bromo-1-ethyl-4-nitrobenzene belongs to the broad class of organic chemicals known as halogenated nitroaromatic compounds (HNCs). mdpi.com This family is characterized by the presence of at least one halogen atom (F, Cl, Br, I) and one nitro group (-NO₂) attached to an aromatic ring system. nih.govwikipedia.org HNCs are primarily synthetic and serve as crucial intermediates in the manufacturing of a wide array of commercial products, including dyes, polymers, pesticides, and explosives. mdpi.comnih.gov

The chemical behavior of HNCs is largely dictated by the electronic properties of their substituents. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. wikipedia.org This deactivation means that reactions which add another substituent to the ring are slower than with benzene (B151609) itself. Furthermore, the nitro group acts as a meta-director in electrophilic substitutions. Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution, where a nucleophile replaces a group (often a halogen) on the ring. wikipedia.org The halogen atom itself is also an electron-withdrawing group but directs incoming electrophiles to the ortho and para positions. The combined effects of these groups on this compound influence its reactivity and the types of products that can be formed from it.

Significance in Modern Organic Synthesis and Chemical Research

Halogenated nitroaromatic compounds are foundational materials in organic synthesis. mdpi.com A particularly important transformation is the selective catalytic reduction of the nitro group to an amino group (-NH₂). ingentaconnect.com This reaction converts halogenated nitroaromatics into halogenated anilines, which are versatile building blocks for pharmaceuticals, herbicides, and pigments. ingentaconnect.com Applying this to the target compound, the reduction of this compound would yield 2-bromo-1-ethyl-4-aminobenzene, a valuable synthetic intermediate.

The utility of this compound as a starting material has been demonstrated in specific, multi-step syntheses. For instance, it is the precursor in a documented synthesis of a complex quinoline (B57606) derivative, 3-((3-carbamoyl-7-(2,4-dimethoxypyrimidin-5-yl)-6-ethylquinolin-4-yl)amino)-5-cyclopentylbenzoic acid. chemicalbook.com The synthesis begins with the bromination of 1-ethyl-4-nitrobenzene to produce this compound, which then undergoes further reactions. chemicalbook.com This highlights its role as a key intermediate, enabling the construction of more elaborate molecular architectures sought after in medicinal chemistry and materials science.

Overview of Prior Research on Related Bromonitroethylbenzenes

The study of isomers is a fundamental aspect of organic chemistry, as compounds with the same molecular formula but different arrangements of atoms can exhibit distinct physical, chemical, and biological properties. researchgate.netsolubilityofthings.com In the context of bromonitroethylbenzenes, several isomers exist, and research into their synthesis and reactivity provides a comparative framework for understanding this compound.

Isomers differ in the relative positions of the bromo, ethyl, and nitro groups on the benzene ring. Research has been conducted on related halogenated nitroaromatics, revealing key differences between isomers. For example, studies on various halogenated nitrophenols have shown that toxicity can vary significantly between isomers. mdpi.com The synthesis of different isomers often requires distinct strategies. While this compound is synthesized from 1-ethyl-4-nitrobenzene, a different isomer, 4-bromo-2-ethyl-1-nitrobenzene, would require a different starting material or reaction sequence to achieve the desired substitution pattern. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-ethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKVKCJZMXUFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625060 | |

| Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52121-34-3 | |

| Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthetic Strategies for 2 Bromo 1 Ethyl 4 Nitrobenzene

Regioselective Electrophilic Aromatic Substitution

Regioselective synthesis of 2-Bromo-1-ethyl-4-nitrobenzene is primarily achieved through electrophilic aromatic substitution, a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The success of the synthesis hinges on controlling the position of substitution, which is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. wikipedia.org Two primary retrosynthetic routes are considered: the bromination of an ethyl-nitrobenzene precursor and the nitration of a bromo-ethylbenzene analogue.

Directed Bromination of 1-Ethyl-4-nitrobenzene Precursors

One of the most direct methods for synthesizing this compound is the electrophilic bromination of 1-ethyl-4-nitrobenzene. In this pathway, the existing ethyl and nitro groups on the aromatic ring direct the incoming electrophile (Br+). The ethyl group is an activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. brainly.comassets-servd.host The position ortho to the ethyl group (C2) is also meta to the nitro group, making it the most favorable site for electrophilic attack.

A documented laboratory-scale synthesis exemplifies this strategy. chemicalbook.com The reaction proceeds by treating 1-ethyl-4-nitrobenzene with bromine in the presence of silver sulfate (B86663) and concentrated sulfuric acid. This method yields the desired product in high purity. chemicalbook.com

Reaction Conditions for Directed Bromination

| Parameter | Value |

|---|---|

| Precursor | 1-Ethyl-4-nitrobenzene |

| Reagents | Bromine (Br₂), Silver sulfate (Ag₂SO₄), Sulfuric acid (H₂SO₄) |

| Temperature | Ambient |

| Reaction Time | 4 hours |

| Yield | 98% |

Data sourced from ChemicalBook. chemicalbook.com

Controlled Nitration of Bromoethylbenzene Analogues

An alternative strategy involves the nitration of a bromoethylbenzene precursor. In this scenario, the starting material would be an isomer of bromoethylbenzene, and the goal is to introduce a nitro group at the correct position. The regiochemical outcome depends on the directing effects of the ethyl group (ortho-, para-directing) and the bromine atom. Halogens like bromine are deactivating yet ortho-, para-directing. masterorganicchemistry.comlibretexts.org

If starting with 1-bromo-3-ethylbenzene, the ethyl group would direct nitration to its ortho and para positions (C2, C4, C6), while the bromine atom would also direct to its ortho and para positions (C2, C4, C6). This convergence of directing effects would strongly favor substitution at the C2, C4, and C6 positions. To obtain the desired this compound, one would need to start with 3-bromo-1-ethylbenzene and control the reaction to favor substitution at the C6 position (which becomes C4 after renumbering based on IUPAC nomenclature for the final product). A more direct precursor, 2-bromo-1-ethylbenzene, would likely yield a mixture of nitrated products, with the nitro group adding at the C4 and C6 positions, influenced by the directing effects of both substituents.

A related example is the nitration of 3-bromoacetophenone, where potassium nitrate (B79036) in sulfuric acid is used to introduce a nitro group, demonstrating the viability of nitrating substituted bromoarenes. acs.org

Investigation of Activating and Deactivating Group Influence on Reaction Pathways

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring. wikipedia.org These groups can be broadly classified as activating or deactivating, which influences the reaction rate, and as ortho-, para- or meta-directing, which determines the position of the incoming electrophile. wikipedia.orgumd.edu

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. libretexts.org They stabilize the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org Alkyl groups, such as the ethyl group (-CH₂CH₃), are activating and direct incoming electrophiles to the ortho and para positions. youtube.com

Deactivating Groups : These groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing the reaction rate. libretexts.org The nitro group (-NO₂) is a powerful deactivating group due to both inductive effects and resonance, and it directs incoming electrophiles to the meta position. assets-servd.host Halogens, like bromine (-Br), are also deactivating due to their strong inductive electron withdrawal. masterorganicchemistry.com However, they are ortho-, para-directors because their lone pairs can be donated via resonance to stabilize the arenium ion intermediate when substitution occurs at these positions. umd.edu

In the synthesis of this compound from 1-ethyl-4-nitrobenzene (Section 2.1.1), the activating ethyl group directs ortho/para, and the deactivating nitro group directs meta. The position ortho to the ethyl group is also meta to the nitro group, making it the most electronically favored position for bromination.

Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| Ethyl (-CH₂CH₃) | Activating | Ortho, Para |

| **Nitro (-NO₂) ** | Deactivating | Meta |

| Bromo (-Br) | Deactivating | Ortho, Para |

Advanced Reaction Methodologies

Beyond traditional electrophilic substitution, modern synthetic methods offer alternative and potentially more efficient or safer routes. These include novel functional group interconversions and the application of advanced process technology.

Decarboxylative Halogenation for Aryl Bromide Formation

Decarboxylative halogenation has emerged as a powerful method for the synthesis of aryl halides from readily available aryl carboxylic acids. nih.gov This transformation, sometimes referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxyl group with a halogen atom. nih.gov Recent advancements have led to the development of catalytic methods that operate under mild conditions and accommodate a broad range of substrates. acs.orgprinceton.edu

This strategy offers an alternative pathway to a bromoethylbenzene precursor. For example, a suitable ethyl-nitrobenzoic acid could be subjected to decarboxylative bromination to install the bromine atom. This method can be particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic halogenation. nih.gov The reaction often proceeds via an aryl radical intermediate, which then abstracts a bromine atom from a halogen source. princeton.eduorganic-chemistry.org

Microchannel Reactor Technology for Continuous Synthesis Enhancement

The synthesis of nitroaromatic compounds, particularly nitration reactions using mixed acids (sulfuric and nitric acid), is often highly exothermic and can pose significant safety risks in traditional batch reactors. microflutech.com Microchannel reactor technology, a form of continuous flow chemistry, offers a compelling solution to these challenges. beilstein-journals.org

Microreactors feature channels with sub-millimeter dimensions, which provides a very high surface-area-to-volume ratio. This characteristic enables extremely efficient heat transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. The rapid mixing achieved in microchannels also enhances reaction rates and can improve selectivity, reducing the formation of unwanted byproducts. finechemicals.com.cn

The continuous synthesis of nitroaromatic compounds like 4-ethylnitrobenzene (B91404) has been demonstrated using microchannel reactors, highlighting the advantages of this technology:

Enhanced Safety : Superior temperature control prevents dangerous temperature spikes. microflutech.com

Increased Efficiency : Continuous operation leads to higher productivity and reduced production costs. google.com

Improved Yield and Purity : Precise control over reaction parameters minimizes side reactions.

Reduced Waste : Lower energy and material consumption contribute to a greener process. google.com

Applying this technology to the nitration of a bromoethylbenzene precursor or the bromination of 1-ethyl-4-nitrobenzene could significantly improve the safety, efficiency, and scalability of the synthesis of this compound. microflutech.comgoogle.com

Comparison of Batch vs. Microchannel Reactor for Nitration

| Feature | Traditional Batch Reactor | Microchannel Reactor |

|---|---|---|

| Operation Mode | Discontinuous | Continuous |

| Heat Transfer | Limited | Excellent |

| Mixing | Variable | Rapid and Efficient |

| Safety Profile | Higher risk of thermal runaway | Inherently safer |

| Scalability | Complex | Straightforward (scaling-out) |

| Process Control | Less Precise | Highly Precise |

Free Radical Halogenation in Side-Chain Functionalization

Free radical halogenation is a chemical reaction characteristic of alkanes and alkyl-substituted aromatic compounds. vedantu.comwikipedia.org This process, typically initiated by UV light or heat, involves the substitution of a hydrogen atom on an alkyl side chain with a halogen, such as bromine or chlorine. vedantu.comyoutube.com The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. vedantu.comyoutube.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals, initiated by an energy source like UV radiation. vedantu.comyoutube.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl side chain of the aromatic compound, forming a hydrogen halide and an alkyl radical. vedantu.com This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. vedantu.com

Termination: The reaction concludes when two free radicals combine, which can involve various pairings of radicals present in the mixture. vedantu.com

In the context of alkyl-substituted aromatics like 1-ethyl-4-nitrobenzene, free radical halogenation exhibits significant selectivity. The reaction preferentially occurs at the benzylic position—the carbon atom directly attached to the aromatic ring. This selectivity is attributed to the stability of the intermediate benzylic radical, which is stabilized by resonance with the benzene ring. wikipedia.orgunizin.org Bromination is notably more selective than chlorination; it will almost exclusively target the most substituted carbon that can form the most stable radical. stackexchange.comyoutube.com For an ethyl side chain, this means the secondary benzylic hydrogen is the primary site of substitution. stackexchange.com This method is a powerful tool for introducing functionality onto the side chain of aromatic compounds. libretexts.org

Synthetic Routes to Key Precursors and Intermediates for this compound

The synthesis of this compound is primarily achieved through a multi-step process starting from basic aromatic compounds. The key precursor for the final bromination step is 1-ethyl-4-nitrobenzene. chemicalbook.com

Synthesis of 1-ethyl-4-nitrobenzene:

The most direct and common method for synthesizing 1-ethyl-4-nitrobenzene (also known as 4-ethylnitrobenzene) is through the electrophilic nitration of ethylbenzene (B125841). google.com This reaction typically involves treating ethylbenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid. The ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, leading to a mixture of 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene. google.comstudy.com The para isomer is generally the major product due to less steric hindrance.

Table 1: Synthesis of 1-ethyl-4-nitrobenzene via Nitration of Ethylbenzene

| Reactant | Reagent | Key Conditions | Product(s) |

|---|---|---|---|

| Ethylbenzene | Mixed Acid (HNO₃ + H₂SO₄) | Continuous mixing in a microchannel reactor or batch reaction. google.com | 4-ethylnitrobenzene and 2-ethylnitrobenzene google.com |

Synthesis of this compound:

With the precursor 1-ethyl-4-nitrobenzene in hand, the final product is synthesized via electrophilic aromatic bromination. The nitro group is a meta-directing deactivator, while the ethyl group is an ortho-, para-directing activator. In this case, the directing effects of the two substituents are cooperative. The position ortho to the ethyl group and meta to the nitro group is the most activated site for bromination.

A documented synthesis involves reacting 1-ethyl-4-nitrobenzene with bromine in the presence of silver sulfate and concentrated sulfuric acid. chemicalbook.com In this procedure, bromine is added dropwise to a mixture of the starting material, silver sulfate, and acid. chemicalbook.com The reaction is stirred for several hours at ambient temperature before being worked up. chemicalbook.com The workup involves pouring the mixture into a dilute sodium hydrogen sulfite (B76179) solution to quench excess bromine, followed by extraction with an organic solvent like ethyl acetate (B1210297). chemicalbook.com The combined organic extracts are then dried and the solvent is evaporated to yield the final product, this compound, with a high yield reported at 98%. chemicalbook.com

Table 2: Synthesis of this compound

| Reactant | Reagents | Solvent/Acid | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-ethyl-4-nitrobenzene | Bromine (Br₂), Silver Sulfate (Ag₂SO₄) | Concentrated Sulphuric Acid, Water | 4 hours | 98% | chemicalbook.com |

Methodological Aspects of Product Isolation and Purification in Aromatic Bromonitro Compound Synthesis

The isolation and purification of aromatic bromonitro compounds from a reaction mixture is a critical step to ensure the desired purity of the final product. A variety of standard laboratory techniques are employed, tailored to the physical properties of the target compound and the impurities present. reachemchemicals.comopenaccesspub.org

Initial Workup and Extraction: Following the synthesis of an aromatic bromonitro compound, the initial workup typically involves neutralizing any remaining acid and removing inorganic salts. As seen in the synthesis of this compound, the reaction mixture is often poured into an aqueous solution, sometimes containing a reducing agent like sodium bisulfite to eliminate unreacted halogen. chemicalbook.comorgsyn.org Liquid-liquid extraction is then used to separate the organic product from the aqueous layer. openaccesspub.orgsimsonpharma.com A water-immiscible organic solvent, such as ethyl acetate or dichloromethane (B109758), is chosen based on the product's solubility. chemicalbook.comacs.org The organic layers are collected, often washed with brine to remove residual water, and then dried over an anhydrous salt like sodium sulfate (Na₂SO₄). chemicalbook.comacs.org

Purification Techniques: Once the crude product is isolated by evaporating the solvent, further purification is often necessary. rochester.edu Common methods include:

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds. reachemchemicals.comsimsonpharma.com The crude product is dissolved in a minimal amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. simsonpharma.com As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. reachemchemicals.com

Distillation: For liquid products, distillation is a primary purification method. openaccesspub.org If the compound is stable at its boiling point, simple or fractional distillation can be used to separate it from impurities with different boiling points. simsonpharma.com For high-boiling or heat-sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. simsonpharma.com For instance, crude m-bromonitrobenzene can be purified by distillation under reduced pressure. orgsyn.org

Steam Distillation: This technique is useful for separating water-immiscible compounds from non-volatile impurities. orgsyn.org It is particularly applicable for isolating bromonitrobenzene derivatives, where passing steam through the mixture allows the desired product to co-distill with water at a temperature lower than its actual boiling point. orgsyn.org

Chromatography: Column chromatography is a versatile and widely used technique for purifying both solid and liquid organic compounds. openaccesspub.orgrochester.edu The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. openaccesspub.org This method is particularly useful for separating isomers or closely related compounds that are difficult to separate by other means. acs.orgrochester.edu

The choice of purification method depends on the scale of the reaction, the physical state of the product (solid or liquid), and the nature of the impurities. rochester.edu

Mechanistic Investigations and Reactivity Pathways of 2 Bromo 1 Ethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) with Steric and Electronic Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The viability of this reaction is largely dependent on the electronic properties of the substituents on the aromatic ring. For a nucleophilic attack to occur, the ring must be 'activated' by the presence of strong electron-withdrawing groups.

In 2-Bromo-1-ethyl-4-nitrobenzene, the nitro group (—NO2) is a powerful electron-withdrawing group. This group deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.com The bromine atom is located ortho to the nitro group, making the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. The general mechanism for SNAr reactions is a two-step addition-elimination process. stackexchange.com

Electronic Effects: The strong -R (resonance) and -I (inductive) effects of the nitro group are paramount. The nitro group withdraws electron density from the aromatic ring, which facilitates the initial attack of a nucleophile. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex can be delocalized onto the nitro group, which greatly stabilizes it and lowers the activation energy for its formation. stackexchange.com

Steric Considerations: The ethyl group at the 1-position introduces a degree of steric hindrance. While the ethyl group is an ortho, para-director in electrophilic substitutions, in the context of SNAr, its primary role is steric. It can partially shield the adjacent bromine atom from the incoming nucleophile. However, the powerful electronic activation provided by the para-nitro group generally overcomes this moderate steric hindrance, allowing the substitution reaction to proceed. The balance between these electronic and steric factors can influence the reaction rate and conditions required.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org this compound is a suitable substrate for these reactions due to the presence of the bromine atom, which can readily participate in the oxidative addition step of the catalytic cycle. nobelprize.orglibretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl and Aryl-Alkynyl Bond Formation

Palladium catalysts are widely employed in cross-coupling reactions. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. nobelprize.orglibretexts.org this compound can react with various boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

Heck Reaction: This reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. nobelprize.org The reaction of this compound with an alkene would lead to the formation of a substituted styrene (B11656) derivative.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield an aryl-alkynyl product.

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki | Boronic acid/ester | Aryl-Aryl | Pd(0) complex + Base |

| Heck | Alkene | Aryl-Alkene | Pd(0) complex + Base |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | Pd(0) complex + Cu(I) co-catalyst + Base |

Copper-Mediated Transformations and Ligand Design Effects

Copper-catalyzed reactions offer an alternative to palladium-based methods and are particularly useful for certain transformations. Copper can mediate various cross-coupling reactions, including Ullmann-type couplings. The design of the ligand coordinated to the copper center is crucial for the efficiency and selectivity of these reactions. Ligands can influence the solubility of the catalyst, the rate of oxidative addition, and the stability of the catalytic species. While specific examples for this compound are not prevalent in the provided search results, the general principles of copper-catalyzed cross-coupling of aryl halides are well-established.

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org The reduction of the nitro group in this compound to an amino group is a synthetically valuable transformation, as it provides access to substituted anilines, which are important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. wikipedia.org This method is generally clean and efficient.

Metal/Acid Combinations: Reagents like tin (Sn) in hydrochloric acid (HCl), or iron (Fe) in acetic acid are classic methods for nitro group reduction. wikipedia.orgyoutube.com

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C. scispace.com

The reduction is often chemoselective, leaving the bromo and ethyl substituents intact.

| Reducing Agent | Typical Conditions | Product |

| H2, Pd/C | Pressurized H2, solvent (e.g., ethanol) | 4-Bromo-3-ethylaniline |

| Sn, HCl | Concentrated HCl, heat | 4-Bromo-3-ethylaniline |

| Fe, CH3COOH | Acetic acid, heat | 4-Bromo-3-ethylaniline |

Reactivity of this compound Radical Anions

The electron-withdrawing nature of the nitro group makes this compound susceptible to one-electron reduction to form a radical anion. The reactivity of this radical anion is a subject of interest in electrochemistry and radical chemistry.

Electrochemical Reduction Mechanisms in Various Media

The electrochemical reduction of nitroaromatic compounds has been studied extensively. The reduction of 1-bromo-4-nitrobenzene (B128438), a closely related compound, has been shown to proceed via the formation of a radical anion. nih.govrsc.org This radical anion can be reactive, and its fate depends on the reaction medium. nih.govrsc.org

Photoelectrochemical Dehalogenation Studies

Currently, there is a notable absence of specific research literature detailing the photoelectrochemical dehalogenation of this compound. While the broader field of photoelectrochemistry investigates the dehalogenation of various aromatic compounds, dedicated studies on this particular molecule, outlining its specific reaction mechanisms, quantum yields, and degradation pathways under photoelectrochemical conditions, have not been published in peer-reviewed scientific journals.

General principles of photoelectrochemical dehalogenation involve the generation of electron-hole pairs in a semiconductor material upon irradiation. The photogenerated electrons can then be transferred to the adsorbed halogenated organic molecule, leading to the cleavage of the carbon-halogen bond. However, without experimental data for this compound, any discussion of its specific behavior would be speculative. Factors such as the influence of the ethyl and nitro- substituents on the electronic properties of the molecule and its interaction with the photocatalyst surface remain to be investigated.

Behavior in Room Temperature Ionic Liquids

Similar to the topic of photoelectrochemical dehalogenation, there is a scarcity of published research focusing specifically on the behavior of this compound in room temperature ionic liquids (RTILs). Studies on analogous compounds, such as 1-bromo-4-nitrobenzene, have shown that the reactivity of the radical anion can be significantly altered in RTILs compared to conventional organic solvents. nih.govxmu.edu.cn For instance, the electrolysis of 1-bromo-4-nitrobenzene in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide proceeds via a DISP-type mechanism, where the consumption of one to two electrons per molecule leads to the formation of the nitrobenzene (B124822) radical anion and bromide ions. nih.govxmu.edu.cn This enhanced reactivity in ionic liquids is often attributed to the stabilization of charged intermediates and products by the highly polar and structured environment of the RTIL. nih.govxmu.edu.cn

However, the presence and position of the ethyl group in this compound would likely influence its electrochemical behavior and reactivity in RTILs. Steric and electronic effects from the ethyl group could affect the molecule's interaction with the ionic liquid, its reduction potential, and the stability of any resulting radical anions. Without direct experimental investigation through techniques such as cyclic voltammetry in various RTILs, a detailed and accurate description of the reactivity pathways for this compound in these media cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-Bromo-1-ethyl-4-nitrobenzene, offering precise information on the connectivity and chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides distinct signals for both the ethyl substituent and the protons on the aromatic ring. The spectrum, typically recorded in a solvent like DMSO-d₆, allows for the complete assignment of the proton environments. chemicalbook.com

The aliphatic region of the spectrum is characterized by two signals corresponding to the ethyl group. A triplet appearing at approximately 1.20 ppm is assigned to the methyl (-CH₃) protons. chemicalbook.com This splitting pattern (a triplet) arises from the coupling with the two adjacent methylene (B1212753) protons (n+1 rule, 2+1=3). The methylene (-CH₂) protons appear as a quartet around 2.82 ppm, with the multiplicity resulting from coupling to the three methyl protons (3+1=4). chemicalbook.com The shared coupling constant (J ≈ 7.5 Hz) between the triplet and the quartet confirms their connectivity. chemicalbook.com

The aromatic region displays three distinct signals, consistent with the 1,2,4-trisubstituted benzene (B151609) ring pattern.

A doublet at approximately 8.38 ppm with a small coupling constant (J ≈ 2.4 Hz) is attributed to the proton at the C3 position (H-3). chemicalbook.com This small J value is characteristic of a four-bond meta-coupling to H-5.

A doublet of doublets is observed around 8.19 ppm, which is assigned to the proton at the C5 position (H-5). chemicalbook.com This signal is split by both the adjacent H-6 proton through a three-bond ortho-coupling (J ≈ 8.4 Hz) and the H-3 proton via a meta-coupling (J ≈ 2.4 Hz). chemicalbook.com

A doublet at approximately 7.65 ppm with a large coupling constant (J ≈ 8.4 Hz) corresponds to the proton at the C6 position (H-6). chemicalbook.com This splitting is due to the ortho-coupling with H-5. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₃ | 1.20 | Triplet (t) | 7.5 |

| -CH₂- | 2.82 | Quartet (q) | 7.5 |

| H-6 | 7.65 | Doublet (d) | 8.4 |

| H-5 | 8.19 | Doublet of doublets (dd) | 8.4, 2.4 |

| H-3 | 8.38 | Doublet (d) | 2.4 |

Data sourced from ChemicalBook. chemicalbook.com

While experimental ¹³C NMR data for this compound is not widely published, the chemical shifts can be reliably predicted based on the known substituent effects on the benzene ring. nih.govlibretexts.org The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethyl group.

The aliphatic carbons are expected in the upfield region of the spectrum, with the methyl carbon (-CH₃) appearing around 15 ppm and the methylene carbon (-CH₂) near 25-30 ppm.

The aromatic carbons resonate between approximately 120 and 150 ppm. The chemical shifts are heavily influenced by the substituents.

C4 (ipso-Nitro): The carbon atom bearing the strongly electron-withdrawing nitro group is expected to be significantly deshielded, with a predicted chemical shift in the range of 147-150 ppm.

C1 (ipso-Ethyl): The carbon attached to the ethyl group will also be deshielded, though to a lesser extent, appearing around 140-145 ppm.

C2 (ipso-Bromo): The carbon bonded to the bromine atom typically shows a moderate shift, influenced by both inductive and halogen effects, predicted to be around 120-125 ppm. rsc.org

Protonated Carbons (C3, C5, C6): The remaining carbons will have shifts influenced by their position relative to the substituents. C3, situated between the bromo and nitro groups, and C5, between the nitro and a hydrogen, are expected to be the most deshielded of the protonated carbons. C6, ortho to the ethyl group, would likely be the most shielded.

The presence of eight unique carbon signals, including four quaternary (C1, C2, C4, and the ipso-carbon of the ethyl group) and four protonated carbons, would provide definitive confirmation of the compound's constitution and substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| -CH₃ | ~15 | Aliphatic carbon, highly shielded. |

| -CH₂- | ~27 | Aliphatic carbon, adjacent to the aromatic ring. |

| C-2 | ~122 | Quaternary carbon attached to Bromine. |

| C-6 | ~125 | Protonated carbon ortho to the ethyl group. |

| C-3 | ~128 | Protonated carbon ortho to the nitro group. |

| C-5 | ~133 | Protonated carbon ortho to the nitro group. |

| C-1 | ~142 | Quaternary carbon attached to the ethyl group. |

| C-4 | ~148 | Quaternary carbon attached to the nitro group. |

Note: These are estimated values based on standard substituent effects.

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the -CH₃ triplet (1.20 ppm) and the -CH₂- quartet (2.82 ppm), confirming the ethyl fragment. In the aromatic region, a strong cross-peak would appear between H-5 (8.19 ppm) and H-6 (7.65 ppm), verifying their ortho relationship. A weaker cross-peak between H-5 and H-3 (8.38 ppm) would confirm the meta coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). An HMQC/HSQC spectrum would be essential for the unambiguous assignment of the protonated carbons. It would show cross-peaks between the signals at 1.20 ppm and its corresponding -CH₃ carbon, 2.82 ppm and its -CH₂- carbon, 7.65 ppm and C-6, 8.19 ppm and C-5, and 8.38 ppm and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is critical for connecting the molecular fragments and assigning quaternary carbons. Key expected correlations include:

The methylene protons (-CH₂- at 2.82 ppm) would show cross-peaks to the quaternary ipso-carbon C-1 (²J correlation) and the ortho-carbon C-6 (³J correlation), firmly establishing the attachment point of the ethyl group.

The aromatic proton H-3 (8.38 ppm) would correlate with C-1, C-2, and C-5, confirming its position relative to the substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the functional groups present.

The FT-IR and Raman spectra of this compound would exhibit absorption bands characteristic of its constituent parts: the aromatic ring, the nitro group, the ethyl group, and the carbon-bromine bond.

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.com

Aromatic Ring: The C-H stretching vibrations of the aromatic protons appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com The C=C in-ring stretching vibrations produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. openstax.org Strong bands from C-H out-of-plane bending are also expected in the 900-675 cm⁻¹ range. orgchemboulder.com

Ethyl Group (-CH₂CH₃): The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). C-H bending vibrations for the methyl and methylene groups would also be present in the 1470-1370 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to produce a band in the low-frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2980 - 2850 | Aliphatic C-H | Stretching |

| 1600 - 1450 | Aromatic C=C | In-ring Stretching |

| 1550 - 1475 | Nitro (NO₂) | Asymmetric Stretching |

| 1360 - 1290 | Nitro (NO₂) | Symmetric Stretching |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending |

| 600 - 500 | C-Br | Stretching |

Data compiled from general spectroscopic tables. orgchemboulder.comorgchemboulder.comopenstax.org

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, specifically concerning the rotation of the ethyl group around the C(aryl)–C(alkyl) single bond. For ethylbenzene (B125841) and its derivatives, two primary conformations are typically considered: a "perpendicular" conformation, where the C-C bond of the ethyl group is orthogonal to the plane of the benzene ring, and a "planar" conformation. core.ac.uk

Theoretical and experimental studies on ethylbenzene have shown that the perpendicular conformer is generally the most stable. core.ac.ukaip.org The subtle energy differences between conformers can be probed by analyzing specific vibrational modes. Low-frequency torsional modes, which correspond to the twisting motion of the ethyl group relative to the ring, are direct reporters of the conformational landscape. researchgate.net Furthermore, the precise frequencies of the alkyl C-H stretching and bending modes can be sensitive to the conformational state, as the local environment of the ethyl protons changes with rotation. aip.org While specific conformational studies on this compound are not documented in the literature, analysis of its vibrational spectra, particularly in a supersonic jet or at low temperatures, could be used to identify the dominant conformer and potentially characterize the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental formula of a compound. For this compound (C8H8BrNO2), HRMS provides unambiguous confirmation of its elemental composition by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places. nist.govchemicalbook.com

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺) and its isotope (M+2) that are separated by two m/z units and have a relative intensity ratio of roughly 1:1.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion. This ion can then undergo several characteristic fragmentation pathways. A common fragmentation for alkylbenzenes is the benzylic cleavage, leading to the loss of a methyl radical (•CH3) to form a stable benzylic cation. Another significant fragmentation pathway involves the loss of the entire ethyl group (•C2H5). youtube.com Further fragmentation can occur through the loss of the nitro group (•NO2) or a neutral nitric oxide (NO) molecule.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₈H₈⁷⁹BrNO₂]⁺ | 228.9738 | 230.9718 | Ionization of parent molecule |

| [M-CH₃]⁺ | [C₇H₅⁷⁹BrNO₂]⁺ | 213.9499 | 215.9479 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | [C₆H₃⁷⁹BrNO₂]⁺ | 200.9343 | 202.9323 | Loss of an ethyl radical |

| [M-NO₂]⁺ | [C₈H₈⁷⁹Br]⁺ | 183.9809 | 185.9789 | Loss of a nitro radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring.

The spectrum is expected to show absorptions arising from π → π* transitions associated with the aromatic system and n → π* transitions related to the nitro group. researchgate.net The benzene ring itself has characteristic absorptions which are modified by the presence of substituents. The ethyl group acts as a weak auxochrome, while the bromo and nitro groups are chromophores that significantly influence the spectrum.

The nitro group, being a strong electron-withdrawing group, causes a bathochromic shift (shift to longer wavelengths) of the primary π → π* absorption bands of the benzene ring. researchgate.net This is due to the extension of the conjugated system. A weaker absorption band corresponding to the n → π* transition of the nitro group is also expected at a longer wavelength. The presence of the bromine atom and the ethyl group will further modulate the positions and intensities of these absorption maxima. Based on data for related compounds like 1-ethyl-4-nitrobenzene, the primary absorption bands are expected in the UV region. nist.govnist.gov

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (λmax) | Description |

| π → π | Substituted Benzene Ring | ~250-300 nm | High-intensity absorption due to excitation of π-electrons in the aromatic ring. |

| n → π | Nitro Group (-NO₂) | ~300-350 nm | Lower-intensity absorption due to excitation of a non-bonding electron on an oxygen atom to an anti-bonding π* orbital. |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, its solid-state molecular architecture can be predicted based on the known structures of similar substituted nitrobenzene (B124822) derivatives. growingscience.comresearchgate.net

The molecule's core consists of a planar benzene ring. The substituents—bromo, ethyl, and nitro groups—will be attached to this ring. The C-Br bond and the C-N bond of the nitro group are expected to lie in the plane of the benzene ring. The nitro group itself is also planar. The ethyl group will have a specific conformation relative to the ring, with the C-C bond of the ethyl group likely oriented to minimize steric hindrance with the adjacent bromine atom.

In the solid state, the packing of these molecules would be governed by intermolecular forces. Potential interactions include van der Waals forces, dipole-dipole interactions arising from the polar C-Br and C-NO2 bonds, and potentially weak C-H···O hydrogen bonds or π-π stacking between the aromatic rings of adjacent molecules. The presence of the bromine atom could also lead to halogen bonding (Br···O or Br···N interactions), which can play a significant role in determining the crystal packing.

Interactive Data Table: Predicted Structural Parameters for this compound

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-N | ~120° |

| Dihedral Angle | C-C-N-O | ~0° or ~180° |

Computational Chemistry and Theoretical Modeling of 2 Bromo 1 Ethyl 4 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. researchgate.net By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various spectroscopic parameters, providing a theoretical framework to understand the behavior of 2-bromo-1-ethyl-4-nitrobenzene.

Molecular Geometry Optimization and Energetic Landscapes

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For substituted benzenes, the planarity of the aromatic ring is a key feature, although the substituents may exhibit rotational freedom.

In this compound, the orientation of the ethyl and nitro groups relative to the benzene (B151609) ring are the primary degrees of freedom. The ethyl group will have a preferred rotational conformation to minimize steric hindrance with the adjacent bromo substituent. Similarly, the nitro group may be slightly twisted out of the plane of the benzene ring. Computational studies on nitrobenzene (B124822) have shown that the nitro group is often slightly out-of-plane, and this can be influenced by other substituents. lanl.gov

Energetic landscapes can be mapped by systematically varying the dihedral angles of the substituents and calculating the corresponding single-point energies. This allows for the identification of local and global energy minima and the rotational barriers between different conformations.

Table 1: Predicted Geometrical Parameters for Substituted Benzenes from DFT Calculations

| Parameter | Nitrobenzene | Bromobenzene | Predicted for this compound |

| C-N Bond Length (Å) | ~1.47 | N/A | ~1.47-1.49 |

| C-Br Bond Length (Å) | N/A | ~1.90 | ~1.90-1.92 |

| C-C (aromatic) Bond Length (Å) | ~1.39 | ~1.39 | ~1.39-1.41 |

| C-N-O Bond Angle (°) | ~118 | N/A | ~117-119 |

| Dihedral Angle (C-C-N-O) (°) | ~0-20 | N/A | Likely small, but influenced by ethyl group |

Note: The values for this compound are estimations based on typical values from DFT calculations on related molecules.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wikipedia.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, which possesses lone pairs of electrons. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution is characteristic of many substituted nitroaromatic compounds. researchgate.net The presence of the electron-donating ethyl group and the electron-withdrawing bromo and nitro groups will modulate the energies of these orbitals.

Table 2: Representative HOMO-LUMO Energies and Gaps from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | ~ -6.7 | ~ -1.1 | ~ 5.6 |

| Nitrobenzene | ~ -7.5 | ~ -2.7 | ~ 4.8 |

| Bromobenzene | ~ -6.8 | ~ -1.3 | ~ 5.5 |

| p-Nitrotoluene | ~ -7.3 | ~ -2.6 | ~ 4.7 |

Note: These are typical values from DFT calculations and can vary with the level of theory and basis set used. The HOMO-LUMO gap of this compound is expected to be in a similar range to other substituted nitrobenzenes.

Prediction of Spectroscopic Data (NMR, IR, UV) and Comparison with Experimental Observations

Quantum chemical calculations are instrumental in predicting various spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding tensors of the nuclei. Computational NMR prediction has become a valuable tool for structure elucidation. github.iochemaxon.com For this compound, DFT calculations would predict distinct chemical shifts for the aromatic protons and carbons, as well as for the ethyl group's protons and carbons, based on their electronic environments.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group, C-Br stretching, C-H stretching of the aromatic ring and ethyl group, and various aromatic ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For nitroaromatic compounds, transitions involving the nitro group and the aromatic pi system are typically observed. nih.gov

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are invaluable for exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Energetics

For any proposed reaction involving this compound, computational chemistry can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Solvation Models for Simulating Reaction Environments

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational solvation models are used to account for the effects of the solvent. These models can be broadly categorized as explicit or implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While this can provide a detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a specific dielectric constant. rsc.orgosti.gov The solute is placed in a cavity within this continuum. This method is computationally much more efficient and is widely used to model solvent effects on reaction energetics and molecular properties. For reactions involving polar molecules like this compound, the inclusion of a solvation model is crucial for obtaining accurate results. rsc.org

Prediction of Regioselectivity and Reactivity through Fukui Indices and Electrostatic Potential Maps

The prediction of how and where a molecule will react is a cornerstone of chemical research. For this compound, with its substituted aromatic ring, identifying the most probable sites for electrophilic, nucleophilic, and radical attack is crucial for understanding its chemical behavior. Computational methods, particularly the analysis of Fukui indices and electrostatic potential maps, provide a quantitative and visual framework for this purpose.

Fukui Indices

Derived from conceptual density functional theory (DFT), Fukui functions (ƒ(r)) are indicators of a molecule's reactivity at a specific atomic site. wikipedia.orgnih.gov They quantify the change in electron density at a particular point in a molecule as the total number of electrons is altered. wikipedia.org By calculating the "condensed" Fukui functions for each atom, we can predict the most likely sites for different types of chemical attack. substack.com

There are three main types of Fukui indices:

ƒ+ : Predicts the site for nucleophilic attack (where an electron is added).

ƒ- : Predicts the site for electrophilic attack (where an electron is removed).

ƒ0 : Predicts the site for radical attack.

For this compound, the substituents on the benzene ring—a bromine atom, an ethyl group, and a nitro group—exert significant influence on the electron distribution and, consequently, the Fukui indices. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself. The bromine atom is also deactivating but ortho, para-directing. Conversely, the ethyl group is a weak electron-donating group, activating the ring for electrophilic attack at its ortho and para positions.

| Atomic Site | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| C1-Ethyl | Low | Moderate | Low |

| C2-Bromo | Moderate | Low | Moderate |

| C3 | High | Low | High |

| C4-Nitro | Very High | Very Low | Moderate |

| C5 | High | Low | High |

| C6 | Low | High | Low |

This table is illustrative and based on general principles of substituent effects.

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. researchgate.netwalisongo.ac.id These maps are invaluable for identifying electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. chegg.comacs.org

In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, due to their high electronegativity. The aromatic ring itself would exhibit a complex potential distribution. The electron-withdrawing nature of the nitro and bromo groups would lead to a generally more positive potential on the ring compared to benzene, particularly at the carbon atom attached to the nitro group. researchgate.net The regions ortho and para to the nitro group (C3, C5, and C1) would be particularly electron-deficient. The ethyl group, being electron-donating, would slightly increase the electron density at its ortho (C2, C6) and para (C4) positions, though this effect would be overshadowed by the powerful deactivating effect of the nitro group.

The ESP map would visually confirm the predictions derived from Fukui indices, highlighting the area around the nitro group as the most electron-poor and thus the primary target for nucleophiles.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of the molecule's dynamic behavior, including its conformational flexibility. nih.govresearchwithrutgers.com

For a molecule like this compound, the primary sources of conformational flexibility are the rotation of the ethyl group and, to a lesser extent, the nitro group around their bonds to the benzene ring. While the aromatic ring itself is rigid, these substituent groups can adopt various orientations, leading to different molecular conformations.

MD simulations can be employed to perform a conformational sampling of this compound. This involves simulating the molecule's trajectory over a period of time, allowing it to explore different low-energy conformations. The results of such a simulation can be used to:

Identify the most stable (lowest energy) conformation of the molecule.

Determine the relative populations of different conformers at a given temperature.

Calculate the energy barriers for rotation around the single bonds connecting the substituents to the ring.

Understand how the molecular shape fluctuates over time.

A typical MD simulation protocol would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and then allowing it to evolve over time at a constant temperature and pressure. The trajectory, which is a record of the positions and velocities of all atoms at each time step, can then be analyzed to extract information about the conformational landscape.

The data below illustrates the kind of information that can be obtained from an MD simulation for the torsional angles of the substituents.

| Parameter | Description | Predicted Value/Range |

|---|---|---|

| Torsional Angle (C-C-C-H of ethyl group) | Describes the rotation of the methyl group within the ethyl substituent. | Multiple low-energy staggered conformations. |

| Torsional Angle (C-C-N-O of nitro group) | Describes the rotation of the nitro group relative to the benzene ring. | A relatively small deviation from coplanarity with the ring is expected to be the most stable conformation. |

| Conformational Energy Profile | The potential energy of the molecule as a function of its torsional angles. | Shows the energy barriers between different stable conformations. |

This table is illustrative and based on general principles of molecular mechanics.

Strategic Applications and Derivatization in Chemical Research

Versatile Intermediate in Pharmaceutical Chemistry

In pharmaceutical research, the demand for novel molecular architectures with potential therapeutic activity is constant. 2-Bromo-1-ethyl-4-nitrobenzene serves as a key starting material, providing a foundational structure that can be elaborated into more complex drug candidates. Its functional groups are pivotal for building the core structures of various pharmacologically active molecules.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and form the core of a vast number of approved drugs. The structure of this compound is well-suited for the synthesis of these scaffolds, particularly fused ring systems like quinolines. The presence of the nitro group, which can be readily reduced to an amine, and the bromine atom, which can participate in cyclization or coupling reactions, facilitates the construction of these complex ring systems.

For instance, this compound has been utilized as a precursor in the multi-step synthesis of complex quinoline (B57606) derivatives. chemicalbook.com The synthesis of molecules such as 3-((3-carbamoyl-7-(2,4-dimethoxypyrimidin-5-yl)-6-ethylquinolin-4-yl)amino)-5-cyclopentylbenzoic acid involves intermediates derived from this starting material. chemicalbook.com The ethyl and bromo substituents on the initial benzene (B151609) ring become integral parts of the final, complex heterocyclic structure, demonstrating the compound's role as a foundational building block.

Table 1: Role of Functional Groups in Heterocyclic Synthesis

| Functional Group | Position | Role in Synthesis | Potential Transformations |

|---|---|---|---|

| Bromo | 2 | Serves as a leaving group or a site for metal-catalyzed cross-coupling reactions. Facilitates ring closure. | Nucleophilic substitution, Suzuki coupling, Buchwald-Hartwig amination, Heck reaction. |

| Ethyl | 1 | Becomes a substituent on the final heterocyclic core, influencing solubility and binding interactions. | Can be modified in analogues to probe structure-activity relationships (SAR). |

While specific, direct synthetic routes from this compound to marketed antidepressants, antibiotics, or antidiabetic agents are not extensively detailed in publicly available research, its structural motifs are highly relevant. The key transformations enabling its use as an API precursor include:

Reduction of the nitro group: The conversion of the nitro group to an amine is a cornerstone of API synthesis. This creates a nucleophilic center that can be used to form amides, sulfonamides, or participate in the construction of heterocyclic rings common in many drug classes. For example, the synthesis of various sulfonamide derivatives, a class that includes antibiotics and diuretics, often starts from precursors like 1-(2-bromoethyl)-4-nitrobenzene. derpharmachemica.com

Cross-coupling reactions: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, allowing for the connection of the aromatic ring to other complex fragments of a target API.

These reactions allow chemists to build upon the this compound core to access a wide range of molecular structures with potential therapeutic value.

Agrochemical Development and Modifiers

The principles of medicinal chemistry also apply to the development of modern agrochemicals, where efficacy and selectivity are paramount. Halogenated nitrobenzene (B124822) derivatives are established intermediates in the synthesis of various crop protection agents. chemimpex.comchemimpex.com

The functionalities present in this compound are valuable for constructing molecules with herbicidal and pesticidal activity. The nitro group itself can be a "toxicophore," a feature that imparts toxicity to the target pest or weed. nih.gov Furthermore, the bromo- and ethyl- substituents provide avenues for creating diverse libraries of compounds for biological screening. The synthesis of complex agrochemicals often relies on building-block strategies where substituted aromatic rings are coupled with other chemical moieties to achieve the desired biological effect.

In agrochemical research, optimizing a lead compound's performance involves systematic structural modifications to enhance its bioactivity, selectivity, and environmental profile. Using this compound as a scaffold, researchers can perform various modifications:

Varying the alkyl group: The ethyl group can be replaced with other alkyl chains (methyl, propyl, isopropyl, etc.) to fine-tune the compound's lipophilicity, which affects its absorption and translocation in plants or pests.

Displacement of the bromine atom: The bromo group can be substituted with other functional groups (e.g., -CN, -OR, -SR) through nucleophilic aromatic substitution or transition-metal-catalyzed reactions to explore different interactions with the biological target.

Modification of the nitro group: While the nitro group can be essential for activity, it can also be reduced and derivatized to an amine, amide, or other nitrogen-containing functional groups to modulate the compound's mode of action and physical properties.

This systematic modification allows for the exploration of structure-activity relationships (SAR), leading to the identification of agrochemicals with improved performance and safety profiles.

Contributions to Advanced Materials Science

The utility of this compound extends beyond life sciences into the realm of materials science. Its defined structure and reactive functional groups make it a useful monomer or intermediate in the synthesis of specialty polymers and organic electronic materials. chemimpex.combldpharm.com

The aromatic ring provides rigidity and thermal stability, which are desirable properties in many high-performance polymers. The bromo and nitro groups offer reactive sites for polymerization reactions. For example, the bromine atom can be used in cross-coupling polymerization techniques (e.g., Suzuki or Stille coupling) to create conjugated polymers. Such materials are investigated for their electronic properties and potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, intermediates like this compound can be used to synthesize specialized dyes and pigments. chemimpex.com

Monomeric Units for Polymer and Organic Electronic Materials

This compound is identified by chemical suppliers as a monomeric unit for the development of advanced polymers such as Covalent Organic Frameworks (COFs) and other materials intended for use in organic electronics. The presence of the bromine atom allows for its participation in polymerization reactions, particularly through metal-catalyzed cross-coupling reactions, which are fundamental in constructing the backbones of conductive polymers and other functional macromolecules.

The general structure of bromo-nitro aromatic compounds suggests their potential utility in creating materials with specific electronic properties. The electron-withdrawing nature of the nitro group can influence the electron affinity and band gap of a resulting polymer, which are critical parameters for applications in electronic devices like sensors or semiconductor layers. However, detailed research findings and specific examples of polymers synthesized directly from this compound, along with their corresponding material properties and performance in electronic devices, are not extensively documented in publicly available scientific literature.

Design of Functional Organic Molecules for Specific Material Properties

The utility of this compound as a precursor in the design of functional organic molecules is well-documented. Its structure provides a scaffold that can be systematically modified to synthesize complex molecules with potential applications in medicinal chemistry and material science. The reactivity of the bromine and nitro groups allows for the introduction of various other functionalities, enabling the fine-tuning of the final molecule's properties.

A specific application is its use as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, this compound serves as a starting material in the multi-step synthesis of a complex quinoline derivative, 3-((3-carbamoyl-7-(2,4-dimethoxypyrimidin-5-yl)-6-ethylquinolin-4-yl)amino)-5-cyclopentylbenzoic acid chemicalbook.com. In this synthesis, the structural framework provided by this compound is crucial for building the final, highly functionalized molecule. The ethyl and bromo substituents on the initial benzene ring become integral parts of the ultimate quinoline structure. This demonstrates its role as a foundational chemical building block for creating larger, high-value organic molecules that would be difficult to assemble otherwise.

Aromatic nitro compounds, in general, are pivotal in the synthesis of a wide range of biologically active molecules and drugs zioc.rumdpi.com. The nitro group can be a crucial pharmacophore or can be converted into other functional groups, such as amines, which are prevalent in many pharmaceuticals nih.gov.

Fine Chemical Production and Industrial Relevance

This compound is recognized as a valuable intermediate in the fine chemical industry. Its commercial availability from various chemical suppliers indicates a demand for this compound in the synthesis of more complex, higher-value chemical products keyorganics.netchemicalbook.com. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers.

The industrial relevance of this compound lies in its role as a versatile building block. The presence of both a bromo and a nitro group on the aromatic ring allows for selective and sequential reactions, making it an ideal starting point for constructing complex molecular architectures. While specific large-scale industrial applications for this particular compound are not widely publicized, the general class of brominated nitroaromatic compounds serves as important precursors in many manufacturing sectors innospk.com. For example, related compounds are used in the production of pharmaceuticals, dyes, and agrochemicals, where the bromo- and nitro-functionalities are used to build the final product's molecular skeleton innospk.com. The synthesis of this compound itself can be achieved from 1-ethyl-4-nitrobenzene through bromination chemicalbook.com.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 52121-34-3 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Green Chemistry Principles and Sustainable Synthesis of 2 Bromo 1 Ethyl 4 Nitrobenzene

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.comjocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. libretexts.org

The synthesis of 2-Bromo-1-ethyl-4-nitrobenzene can theoretically proceed via two primary electrophilic aromatic substitution pathways:

Nitration of 1-bromo-4-ethylbenzene.

Bromination of 1-ethyl-4-nitrobenzene.

Considering the bromination of 1-ethyl-4-nitrobenzene, a common laboratory method involves using bromine (Br₂) with a catalyst. chemicalbook.com The balanced chemical equation for this reaction is:

C₈H₉NO₂ + Br₂ → C₈H₈BrNO₂ + HBr

To calculate the theoretical atom economy, we use the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-Ethyl-4-nitrobenzene | C₈H₉NO₂ | 151.16 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| This compound | C₈H₈BrNO₂ | 230.06 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

Atom Economy Calculation: (230.06 / (151.16 + 159.81)) x 100 = 74.0%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (26.0%) ends up as the hydrogen bromide byproduct. While this is a considerable improvement over reactions with very low atom economy, there is still room for optimization.

Solvent Selection and Replacement Strategies

Solvents play a critical role in chemical synthesis, but they often constitute the largest mass component of a reaction mixture and contribute significantly to the process's environmental impact. researchgate.net Traditional electrophilic aromatic substitution reactions frequently use halogenated solvents like dichloromethane (B109758) or excess strong acids like sulfuric acid, which act as both a catalyst and a solvent. libretexts.orgjalsnet.com These substances pose environmental and health risks and complicate product separation and waste disposal.

Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. For the synthesis of this compound, several strategies can be considered:

Solventless (Neat) Reactions: Conducting the reaction without any solvent can dramatically reduce waste. This is often feasible if one of the reactants is a liquid and can serve as the reaction medium.

Water as a Solvent: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. While aromatic compounds are typically poorly soluble in water, specialized catalytic systems or the use of surfactants can facilitate reactions in aqueous media. hrpub.org

Benign Organic Solvents: If a solvent is necessary, replacing chlorinated hydrocarbons with less toxic alternatives like acetonitrile (B52724) or certain esters is a viable option. researchgate.netreddit.com

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Halogenated | Dichloromethane, Carbon Tetrachloride | Good solubility for reactants | Toxic, environmentally persistent, volatile |

| Strong Acids | Concentrated H₂SO₄ | Acts as both solvent and catalyst | Corrosive, generates large volumes of acidic waste |

| Greener Alternative: Water | H₂O | Non-toxic, non-flammable, cheap hrpub.org | Poor solubility for many organic reactants jalsnet.com |

| Greener Alternative: Ionic Liquids | [emim][OTf], [Hmim][HSO₄] | Low volatility, recyclable, can enhance selectivity energetic-materials.org.cnnih.gov | Higher cost, potential toxicity concerns |

| Greener Alternative: Solventless | N/A | Eliminates solvent waste and purification | Not always feasible, can lead to viscosity issues |

Development of Catalytic Systems for Reduced Environmental Impact